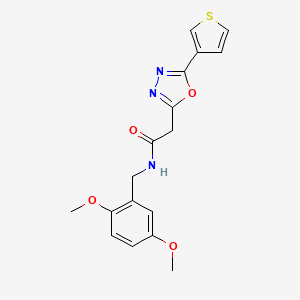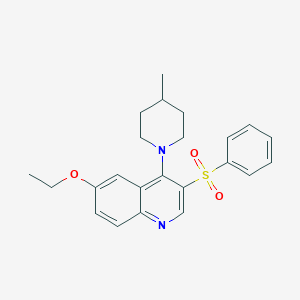
3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline” is a chemical compound with potential implications in various fields of research and industry. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Quinoline is one of the most common nitrogen-containing heterocycles owing to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .Chemical Reactions Analysis
Quinoline and its derivatives have been of interest to scientists, with many chemists seeking to find more effective synthetic methods by improving on existing synthesis via reaction optimization .Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with similar structural features, such as quinoline derivatives, have been synthesized and characterized to explore their potential applications. For example, the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives has been reported, evaluated for their in vitro antituberculosis activity. The presence of substituents on the quinoxaline nucleus significantly affects the in vitro activity, demonstrating the importance of structural modifications in medicinal chemistry applications (Jaso, Aldana, Monge, 2005).
Potential Antimicrobial and Antitubercular Activities
Quinoline-based compounds have been evaluated for their antimicrobial and antitubercular activities. Research has shown that certain quinoline-azosulphonanide derivatives exhibit significant antimicrobial activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus niger and Candida albicans. Some of these compounds also show promising antitubercular activity, suggesting their potential as therapeutic agents in treating infectious diseases (Iosr Journals, Vora, Vora, 2012).
Anticancer Potential
Quinoline and its derivatives have been extensively studied for their anticancer properties. These compounds are known for their ability to inhibit various cancer drug targets, including tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. The synthetic versatility of quinoline allows for the generation of a large number of structurally diverse derivatives, which have been explored for their in vitro and in vivo anticancer activities. This highlights the potential of quinoline-based compounds in cancer drug development and refinement (Solomon, Lee, 2011).
Corrosion Inhibition
Beyond biomedical applications, quinoline derivatives have also been identified as effective anticorrosive materials. These compounds exhibit good effectiveness against metallic corrosion, attributed to their high electron density and the ability to form stable chelating complexes with surface metallic atoms. This makes quinoline derivatives valuable in the field of corrosion inhibition, potentially contributing to the preservation of metal structures and machinery (Verma, Quraishi, Ebenso, 2020).
Mécanisme D'action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . .
Biochemical Pathways
The compound also contains a benzenesulfonyl group, which is often involved in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry to form carbon-carbon bonds .
Orientations Futures
Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry, with potential for new discoveries and applications . The development of new synthesis methods and the exploration of different functionalizations could lead to the discovery of new drugs with improved efficacy and safety profiles .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-3-28-18-9-10-21-20(15-18)23(25-13-11-17(2)12-14-25)22(16-24-21)29(26,27)19-7-5-4-6-8-19/h4-10,15-17H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDNVRABPLIXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Cyclohexen-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B2969616.png)


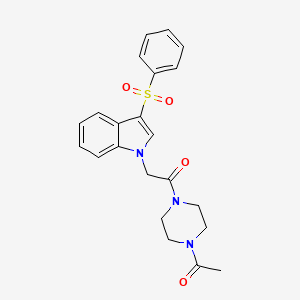
![[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2969623.png)


![4-[(3S)-piperidin-3-ylmethyl]morpholine](/img/structure/B2969630.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2969631.png)
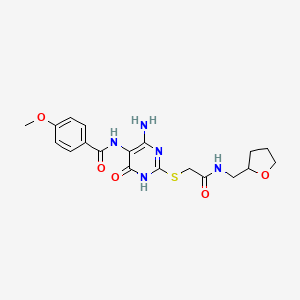
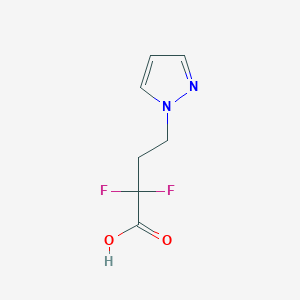
![Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B2969636.png)
![1-Benzyl-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2969637.png)
